3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone
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Overview
Description
3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone is an organic compound with the molecular formula C17H17BrO4S. It is characterized by the presence of a bromophenyl group, a sulfonyl group, and an ethoxyphenyl group attached to a propanone backbone. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-ethoxybenzaldehyde.
Reaction: The 4-bromobenzenesulfonyl chloride reacts with 4-ethoxybenzaldehyde in the presence of a base such as triethylamine to form the intermediate product.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst such as p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone
Uniqueness
3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and potentially its ability to interact with biological targets.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1-(4-ethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4S/c1-2-22-15-7-3-13(4-8-15)17(19)11-12-23(20,21)16-9-5-14(18)6-10-16/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSGIRKBBQLUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-21-7 |
Source
|
Record name | 3-((4-BROMOPHENYL)SULFONYL)-1-(4-ETHOXYPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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